

Application Notes and Protocols for Labeling Oligonucleotides with Sulfo-Cyanine5.5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cyanine5.5 amine

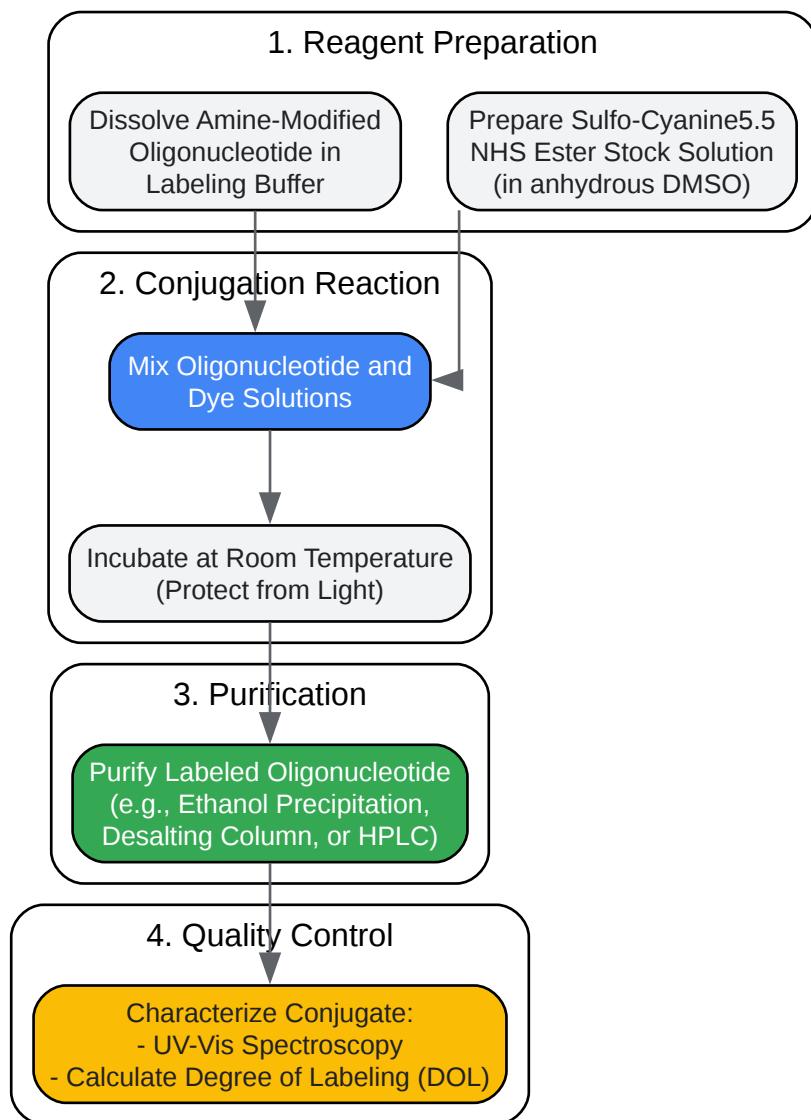
Cat. No.: B12409592

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with Sulfo-Cyanine5.5 NHS ester. Sulfo-Cyanine5.5 is a water-soluble, near-infrared (NIR) fluorescent dye ideal for a variety of applications, including fluorescence microscopy, *in vivo* imaging, and flow cytometry.^[1] Its emission in the far-red spectrum minimizes background autofluorescence from biological samples. The protocol described herein utilizes the reaction of an N-hydroxysuccinimide (NHS) ester functional group on the dye with a primary aliphatic amine on the oligonucleotide to form a stable amide bond.^{[2][3]} Adherence to this protocol will ensure efficient and reproducible labeling for downstream applications.


Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Sulfo-Cyanine5.5 dye and the labeling reaction.

Parameter	Value	Reference
Sulfo-Cyanine5.5 Spectral Properties		
Maximum Excitation Wavelength (λ_{max})	~675 nm	[1]
Maximum Emission Wavelength (λ_{em})	~694 nm	[1]
Molar Extinction Coefficient (ϵ)	209,000 M ⁻¹ cm ⁻¹	[4]
Reaction Conditions		
Recommended Oligonucleotide Concentration	0.3 - 0.8 mM	[2]
Recommended Dye:Oligonucleotide Molar Ratio	5:1 to 10:1	[3]
Reaction Buffer	0.1 M Sodium Bicarbonate or Sodium Borate	[2]
Reaction pH	8.5 - 9.3	[2]
Reaction Temperature	Room Temperature (~25°C)	[2]
Incubation Time	1 - 3 hours (or overnight)	[2]

Experimental Workflow

The overall workflow for labeling an amine-modified oligonucleotide with Sulfo-Cyanine5.5 NHS ester involves preparation of reagents, the conjugation reaction, and purification of the final product, followed by quality control.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Sulfo-Cyanine5.5 oligonucleotide labeling.

Experimental Protocols

Materials and Reagents

- Amine-modified oligonucleotide (lyophilized)
- Sulfo-Cyanine5.5 NHS ester (stored desiccated and protected from light at -20°C)
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0 (avoid buffers containing primary amines like Tris)[2][5]
- Nuclease-free water
- For Purification (Ethanol Precipitation):
 - 3 M Sodium Acetate, pH 5.2
 - 100% Ethanol (cold)
 - 70% Ethanol (cold)
- For Purification (HPLC):
 - Acetonitrile (HPLC grade)
 - 0.1 M Triethylammonium acetate (TEAA) buffer

Protocol for Labeling Amine-Modified Oligonucleotides

This protocol is optimized for a 0.2 μ mole synthesis scale of an amine-modified oligonucleotide.

1. Preparation of Amine-Modified Oligonucleotide Solution: a. Dissolve the lyophilized amine-modified oligonucleotide in the labeling buffer (0.1 M Sodium Bicarbonate, pH 8.5) to a final concentration of 0.3-0.8 mM.[2][6] For a 0.2 μ mole synthesis, dissolving in 500 μ L of buffer is a good starting point.[3] b. Vortex the solution to ensure the oligonucleotide is fully dissolved and briefly centrifuge to collect the solution at the bottom of the tube.
2. Preparation of Sulfo-Cyanine5.5 NHS Ester Stock Solution: a. Allow the vial of Sulfo-Cyanine5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation. b. Just before use, prepare a 10-20 mg/mL stock solution of the dye in anhydrous DMSO.[2] c. Vortex until the dye is completely dissolved. This solution is sensitive to moisture and should be used immediately.[2]
3. Conjugation Reaction: a. Add 5-10 molar equivalents of the Sulfo-Cyanine5.5 NHS ester stock solution to the oligonucleotide solution.[3] b. Gently vortex the reaction mixture. c. Incubate at room temperature (~25°C) for 1-3 hours.[2] For convenience, an overnight

incubation can also be effective.[\[6\]](#) d. Crucially, protect the reaction from light by wrapping the tube in aluminum foil or placing it in a dark drawer.

4. Purification of the Labeled Oligonucleotide: Purification is necessary to remove unconjugated dye. Several methods can be employed:

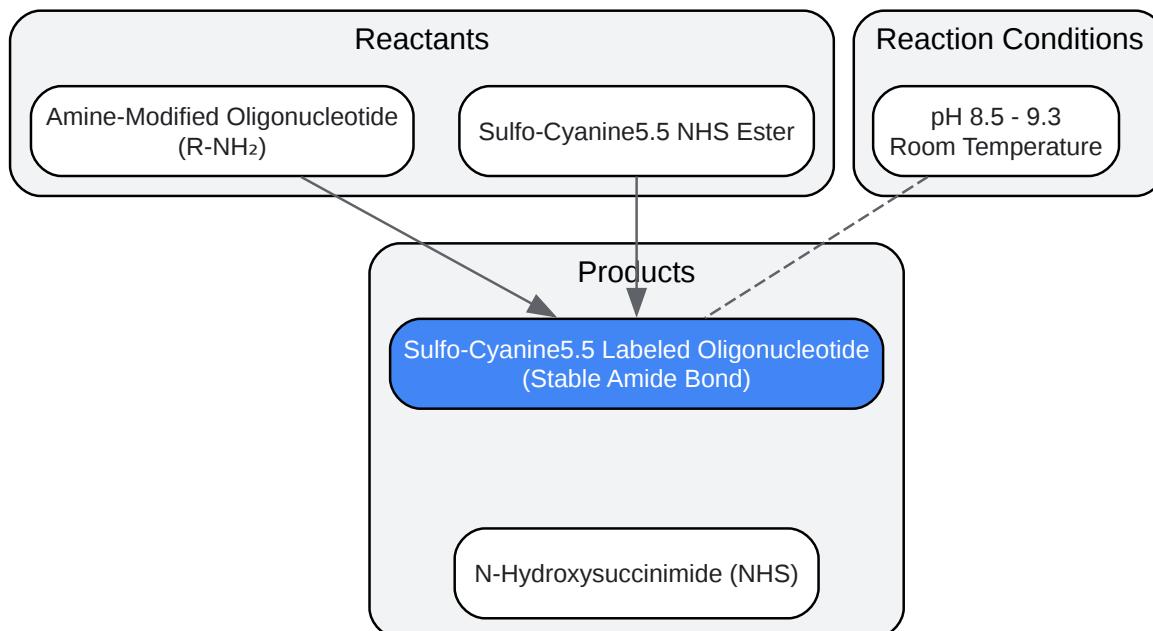
a. Ethanol Precipitation (for desalting): i. To the reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).[\[2\]](#) ii. Add 2.5-3 volumes of cold 100% ethanol. iii. Mix well and incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.[\[2\]](#) iv. Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes.[\[2\]](#) v. Carefully decant the supernatant which contains the bulk of the unreacted dye. vi. Wash the pellet twice with cold 70% ethanol, centrifuging for 5-10 minutes between washes.[\[2\]](#) vii. Air-dry or briefly vacuum-dry the pellet and resuspend in a desired volume of nuclease-free water or TE buffer.

b. Desalting Columns (e.g., Gel Filtration): Follow the manufacturer's instructions for the specific desalting column being used to separate the labeled oligonucleotide from excess dye.
[\[6\]](#)

c. HPLC Purification (for highest purity): i. Use a reverse-phase (C18) HPLC column. ii. Employ a gradient of acetonitrile in a buffer such as 0.1 M triethylammonium acetate (TEAA).[\[7\]](#) iii. Inject the reaction mixture onto the column. iv. Monitor the eluate at both 260 nm (for the oligonucleotide) and ~675 nm (for the Sulfo-Cyanine5.5 dye). v. Collect the fractions that show a dual-absorbance peak, which corresponds to the labeled oligonucleotide.[\[2\]](#) vi. Lyophilize the collected fractions to obtain the purified product.

Quality Control

1. UV-Vis Spectroscopy and Calculation of Degree of Labeling (DOL): The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each oligonucleotide. It is a critical parameter for ensuring reproducibility.


a. Measure the absorbance of the purified conjugate solution at 260 nm (A_{260}) and at the absorbance maximum of Sulfo-Cyanine5.5, which is ~675 nm (A_{675}). b. Calculate the concentration of the dye and the oligonucleotide using the Beer-Lambert law ($A = \epsilon cl$). A correction factor is needed for the oligonucleotide absorbance calculation because the dye also absorbs light at 260 nm.

Formulas:

- Concentration of Dye (M) = $A_{675} / (\epsilon_{675} \times \text{path length})$
 - ϵ_{675} (Sulfo-Cy5.5) = 209,000 $M^{-1}cm^{-1}$
 - Concentration of Oligonucleotide (M) = $[A_{260} - (A_{675} \times CF_{260})] / (\epsilon_{260} \times \text{path length})$
 - CF_{260} (Correction Factor for Sulfo-Cy5.5 at 260 nm) ≈ 0.08 (This value can vary slightly between dye batches and should be confirmed with the supplier if possible).
 - ϵ_{260} (Oligonucleotide) is calculated based on the extinction coefficients of the individual bases in the sequence.
 - Degree of Labeling (DOL) = Concentration of Dye / Concentration of Oligonucleotide
2. Storage of Labeled Oligonucleotides: Fluorescently labeled oligonucleotides should be stored at -20°C in a nuclease-free environment, protected from light.^[8] For long-term storage, resuspension in a TE buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0) is recommended over water.
^[8]

Signaling Pathway and Logical Relationships

The chemical reaction for labeling an amine-modified oligonucleotide with Sulfo-Cyanine5.5 NHS ester is a straightforward nucleophilic acyl substitution.

[Click to download full resolution via product page](#)

Caption: Chemical reaction pathway for oligonucleotide labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Cy5.5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 5. Мечение активированными эфирами биомолекул, содержащих первичные аминогруппы [ru.lumiprobe.com]
- 6. glenresearch.com [glenresearch.com]

- 7. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Labeling Oligonucleotides with Sulfo-Cyanine5.5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409592#protocol-for-labeling-oligonucleotides-with-sulfo-cyanine5-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com